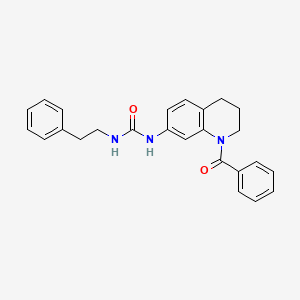
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea is a chemical compound that has gained significant interest in the scientific community due to its potential as a therapeutic agent. This compound is a derivative of tetrahydroquinoline and has been synthesized using various methods. The purpose of
Applications De Recherche Scientifique
Synthesis and Anticancer Applications
The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including derivatives similar to "1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea," has been explored for their potential as anticancer agents. These compounds display a range of biological properties, such as cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7, MDA-MB-231, and Ishikawa). The structural moiety of 1,2,3,4-tetrahydroisoquinoline is of significant interest due to its presence in biologically active molecules of both natural and synthetic origins, indicating its relevance in the development of novel pharmaceutical agents (Redda, Gangapuram, & Ardley, 2010).
Chemical Reactivity and Derivatives Synthesis
Research into the chemical reactivity and synthesis of tetrahydroquinoline derivatives has yielded a variety of compounds with potential therapeutic applications. For instance, the reaction of N-benzoyl-1,2,3,4-tetrahydroquinoline-2-carboxylic acid with acetic anhydride has led to the discovery of new, constrained derivatives, showcasing the versatility of this chemical framework in synthesizing compounds with potentially unique biological activities (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).
Organocatalytic Approaches to Alkaloid Synthesis
The organocatalytic enantioselective Pictet-Spengler approach to synthesizing 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids demonstrates the chemical versatility of this scaffold. This method has been utilized to prepare a variety of biologically and pharmaceutically relevant alkaloids, highlighting the significance of tetrahydroisoquinoline derivatives in medicinal chemistry and drug development (Ruiz-Olalla et al., 2015).
Propriétés
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-3-(2-phenylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O2/c29-24(21-10-5-2-6-11-21)28-17-7-12-20-13-14-22(18-23(20)28)27-25(30)26-16-15-19-8-3-1-4-9-19/h1-6,8-11,13-14,18H,7,12,15-17H2,(H2,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMITVXOKPHGZHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NCCC3=CC=CC=C3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-phenethylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

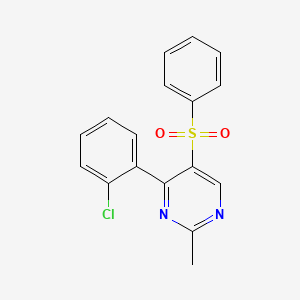

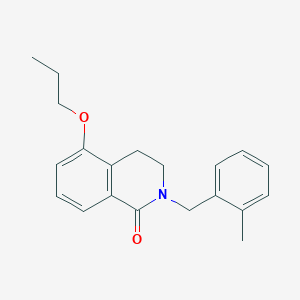
![2-[4-(cyclohexylcarbonyl)piperazin-1-yl]-N-cyclopentyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2931444.png)

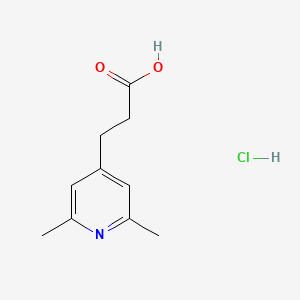
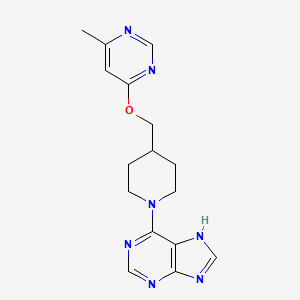
![(4-ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2931453.png)
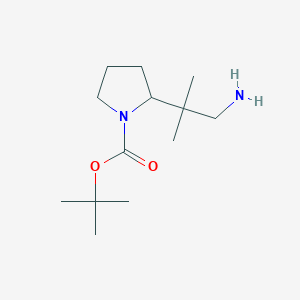

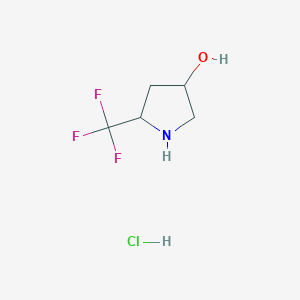
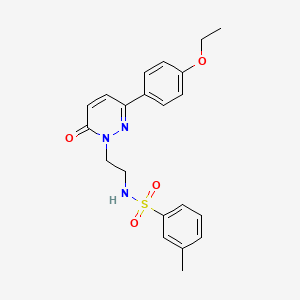
![2-{5-[(3-Methylphenoxy)methyl]furan-2-yl}-5-(piperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2931459.png)
